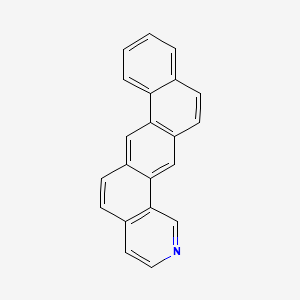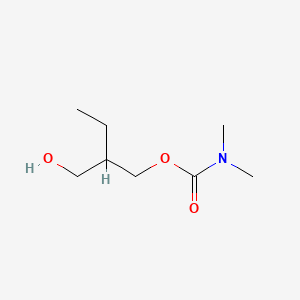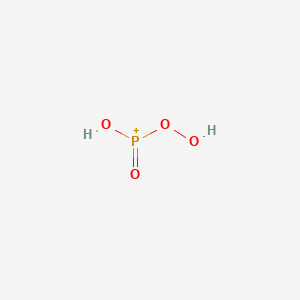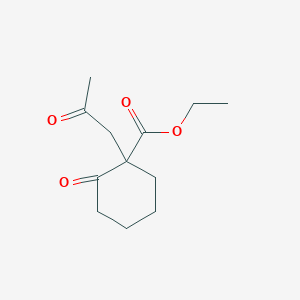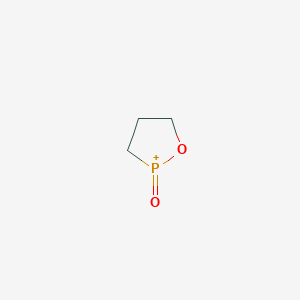
Copper(1+) cyanomethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+) cyanomethanide, also known as copper(I) cyanide, is an inorganic compound with the chemical formula CuCN. It is a white to pale yellow solid that is insoluble in water but soluble in ammonia and cyanide solutions. This compound is of significant interest due to its applications in various fields, including electroplating, organic synthesis, and as a catalyst in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(1+) cyanomethanide can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium cyanide, resulting in a redox reaction that produces copper(I) cyanide and cyanogen gas: [ 2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN} + (\text{CN})_2 + 2 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by treating copper(II) salts with cyanide under controlled conditions to ensure the formation of the desired product while minimizing the release of toxic cyanogen gas .
Análisis De Reacciones Químicas
Types of Reactions: Copper(1+) cyanomethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) cyanide in the presence of strong oxidizing agents.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: this compound can participate in substitution reactions where the cyanide ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or hydrazine.
Substitution: Ligands such as halides or phosphines can be used to replace the cyanide ligand.
Major Products Formed:
Oxidation: Copper(II) cyanide.
Reduction: Metallic copper.
Substitution: Various copper(I) complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Copper(1+) cyanomethanide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in electroplating to deposit copper on various substrates, providing a protective and decorative coating
Mecanismo De Acción
Copper(1+) cyanomethanide can be compared with other copper(I) compounds such as:
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
Uniqueness:
- This compound is unique due to its cyanide ligand, which imparts distinct reactivity and coordination properties compared to halide ligands in other copper(I) compounds.
- Copper(I) chloride, bromide, and iodide are primarily used in different types of organic synthesis and as precursors to other copper compounds .
Comparación Con Compuestos Similares
- Copper(I) chloride (CuCl)
- Copper(I) bromide (CuBr)
- Copper(I) iodide (CuI)
These compounds share similar oxidation states and coordination chemistry but differ in their specific applications and reactivity due to the nature of their ligands .
Propiedades
Número CAS |
35219-76-2 |
|---|---|
Fórmula molecular |
C2H2CuN |
Peso molecular |
103.59 g/mol |
Nombre IUPAC |
copper(1+);ethenylideneazanide |
InChI |
InChI=1S/C2H2N.Cu/c1-2-3;/h1H2;/q-1;+1 |
Clave InChI |
RKRIIUCTVIBVNA-UHFFFAOYSA-N |
SMILES canónico |
C=C=[N-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



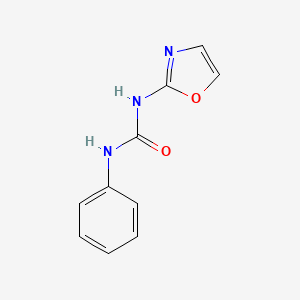
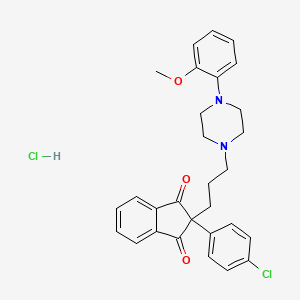
![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)

![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

